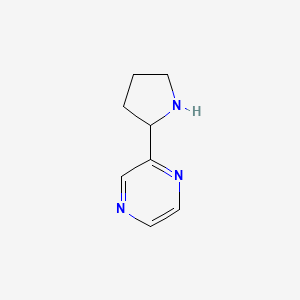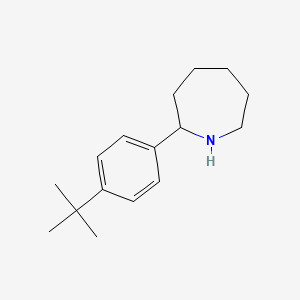![molecular formula C11H13N3OS2 B3133157 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine CAS No. 383146-87-0](/img/structure/B3133157.png)
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines . The synthetic protocols to prepare these pyridopyrimidine derivatives have been covered in various studies .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various techniques. For example, the crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be complex. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For instance, 7-Ethyl-4-(methylsulfanyl)-2-phenylpyrido[2,3-d]-pyrimidin-5(8 H)-one is a colorless solid with a melting point of 263–265°C .Applications De Recherche Scientifique
Synthesis of Novel 2-Monosubstituted Pyrido[2,3-d]pyrimidines
A novel and effective route for the synthesis of 2-monosubstituted pyrido[2,3-d]pyrimidines has been reported, starting from the corresponding 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidine through a palladium-catalyzed cross-coupling . This method uses available starting materials, easy reaction conditions, and catalytic processes combined with high yields of products .
Photochemical Route for Synthesis
The compound is used in a photochemical route for the synthesis of novel 2-monosubstituted pyrido[2,3-d]pyrimidines by palladium-catalyzed cross-coupling reactions . The reaction involves original halogen discrimination under visible light as an alternative source of energy .
Preparation of Biologically Active Compounds
The compound is used in the preparation of focused libraries of biologically active compounds . The use of visible light as a powerful synthetic tool for the preparation of these compounds has been described .
Therapeutic Potential
Pyridopyrimidines, including 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
Antimicrobial and Antibacterial Activity
Functionalization of the pyridopyrimidine skeleton with different alkyl and aryl groups has led to a wide range of bioactive molecules which can be used as antimicrobial and antibacterial agents .
Anticancer and Antitumor Activity
The compound has potential anticancer and antitumor activities . It is present in relevant drugs and has been studied in the development of new therapies .
Anti-Inflammatory Activity
The compound has potential anti-inflammatory activity . It has been used in the search for new biocompatible derivatives containing nitrogen .
Antihypertensive Activity
The compound has potential antihypertensive activity . It has been used in the development of new therapies for hypertension .
Mécanisme D'action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them key targets in cancer treatment.
Mode of Action
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the stimulating effects of certain compounds on the adenylyl cyclase activity .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways they are involved in, leading to the suppression of tumor growth .
Pharmacokinetics
Its lipophilic nature suggests that it can easily diffuse into cells .
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine’s action include the inhibition of cell growth and proliferation, and potentially the induction of cell death . These effects are primarily due to the compound’s ability to inhibit key proteins involved in these processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSAENTFBPWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206540 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383146-87-0 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383146-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)



![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3133166.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)

